N-(3,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a phenylpiperazine moiety and a dimethylphenyl group
Preparation Methods
The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. One common synthetic route includes the reaction of cyanuric chloride with 3,4-dimethylaniline to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
N2-(3,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N2-(3,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .
Comparison with Similar Compounds
N2-(3,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives such as:
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: This compound shares a similar dimethylphenyl group but differs in its functional groups and overall structure.
N-(3,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Another triazine derivative with different substituents, highlighting the diversity within this class of compounds.
The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE
Properties
Molecular Formula |
C22H27N7 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-N-(3,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7/c1-16-8-9-18(14-17(16)2)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
AFCYFFMHKGGHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.